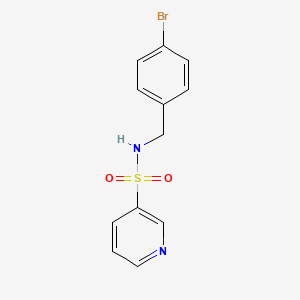

N-(4-Bromobenzyl)pyridin-3-ylsulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-Bromobenzyl)pyridin-3-ylsulfonamide is a useful research compound. Its molecular formula is C12H11BrN2O2S and its molecular weight is 327.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds similar to N-(4-Bromobenzyl)pyridin-3-ylsulfonamide exhibit significant antimicrobial properties. For instance, derivatives of pyridin-3-ylsulfonamides have been synthesized and tested against various bacterial strains. A study highlighted the synthesis of 4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide, which demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values for these compounds were determined, showcasing their potential as effective antibacterial agents.

Anticancer Potential

this compound derivatives have also been investigated for their anticancer properties. A series of sulfonamide derivatives were designed as molecular hybrids with triazine structures, which showed cytotoxic activity against various human cancer cell lines including those from colon and breast cancers . These findings suggest that such compounds could serve as leads in the development of new anticancer therapies.

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for the development of more effective drugs. Structure-activity relationship (SAR) studies have been conducted on pyridin-3-ylsulfonamides to optimize their pharmacological profiles. For example, modifications in the sulfonamide structure have led to enhanced potency against specific targets, such as the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in the biosynthesis of bioactive lipids . This optimization process is essential for developing compounds with better efficacy and reduced side effects.

Biological Evaluation

In Vitro Studies

In vitro assays are critical for assessing the biological activity of this compound. Various studies have employed assays such as the MABA (Microplate Alamar Blue Assay) to evaluate the effectiveness of these compounds against Mycobacterium tuberculosis. Results indicated that certain derivatives exhibited promising antitubercular activity, suggesting their potential role in treating resistant strains of tuberculosis .

Antioxidant Activity

The antioxidant properties of sulfonamide derivatives have also been explored. Compounds derived from this compound were subjected to DPPH radical scavenging assays, demonstrating significant antioxidant activity. Such properties are valuable in developing therapeutic agents aimed at mitigating oxidative stress-related diseases .

Case Studies

Several case studies highlight the application of this compound in drug discovery:

化学反应分析

Cross-Coupling Reactions

The 4-bromobenzyl moiety participates in palladium-catalyzed coupling reactions.

Example : Reaction with phenylboronic acid under Suzuki conditions yields N-(4-phenylbenzyl)pyridin-3-ylsulfonamide, demonstrating regioselective substitution at the bromine site .

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide nitrogen can undergo alkylation or arylation under basic conditions:

-

Methylation : Treatment with methyl iodide/K₂CO₃ in DMF produces N-methylated derivatives .

-

Arylation : Copper-catalyzed coupling with aryl halides forms N-aryl sulfonamides .

Kinetic stability : The sulfonamide bond resists hydrolysis under physiological pH but cleaves in concentrated HCl (6M, 100°C) .

Electrophilic Aromatic Substitution

The pyridine ring directs electrophiles to specific positions:

-

Nitration : Nitration with HNO₃/H₂SO₄ occurs at the pyridine’s 2- and 6-positions .

-

Halogenation : Bromine in acetic acid selectively substitutes the pyridine’s 4-position .

Activation effects : The electron-withdrawing sulfonamide group deactivates the benzene ring, reducing electrophilic reactivity at the benzyl group .

Biological and Pharmacological Reactivity

While not directly tested on N-(4-bromobenzyl)pyridin-3-ylsulfonamide, structurally related sulfonamides show:

-

Enzyme inhibition : Binding to kinase active sites via hydrogen bonds with the sulfonamide group .

-

Cellular stability : Resistance to glutathione-mediated degradation (t₁/₂ > 72 hours in 200× GSH) .

Comparative Reactivity Table

Key Research Insights

-

Regioselectivity : The bromine atom’s position directs cross-coupling reactions preferentially over the pyridine ring .

-

Steric effects : Bulky substituents on the pyridine ring reduce sulfonamide reactivity .

-

Thermal stability : Decomposes above 250°C without melting, consistent with sulfonamide derivatives .

属性

分子式 |

C12H11BrN2O2S |

|---|---|

分子量 |

327.20 g/mol |

IUPAC 名称 |

N-[(4-bromophenyl)methyl]pyridine-3-sulfonamide |

InChI |

InChI=1S/C12H11BrN2O2S/c13-11-5-3-10(4-6-11)8-15-18(16,17)12-2-1-7-14-9-12/h1-7,9,15H,8H2 |

InChI 键 |

LLASFVZPLSOSOC-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CN=C1)S(=O)(=O)NCC2=CC=C(C=C2)Br |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。